Norgestimate-d6
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Overview
Description
Norgestimate-d6 is a deuterium-labeled derivative of Norgestimate, a synthetic progestin used primarily in oral contraceptives. The chemical name of this compound is (8R, 9S, 10R, 13S, 14S, 17R, E)-13-ethyl-17-ethynyl-3-(hydroxyimino)-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6, 10-d6 acetate . This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Norgestimate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norgestimate-d6 involves the incorporation of deuterium atoms into the Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: Norgestimate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Norgestimate-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolic profiles of Norgestimate.
Biology: Used in studies to understand the biological effects and mechanisms of action of Norgestimate.
Medicine: Used in pharmacological studies to evaluate the efficacy and safety of Norgestimate-based contraceptives.
Industry: Used in the development and quality control of pharmaceutical products containing Norgestimate.
Mechanism of Action
Norgestimate-d6, like Norgestimate, acts as a progestin by binding to progesterone receptors in the female reproductive system. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a decrease in follicle-stimulating hormone and luteinizing hormone levels. These actions prevent ovulation and thereby exert contraceptive effects .
Comparison with Similar Compounds
Norgestimate: The parent compound, used in oral contraceptives.
Levonorgestrel: Another synthetic progestin with similar contraceptive effects.
Desogestrel: A third-generation progestin with minimal androgenic activity.
Uniqueness of Norgestimate-d6: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium can alter the metabolic and pharmacokinetic profiles of the compound, providing insights into the behavior of Norgestimate in the body .
Properties
Molecular Formula |
C23H31NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1/i6D2,7D2,14D,18D |
InChI Key |
KIQQMECNKUGGKA-QCAXSGJKSA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N/O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Origin of Product |
United States |
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